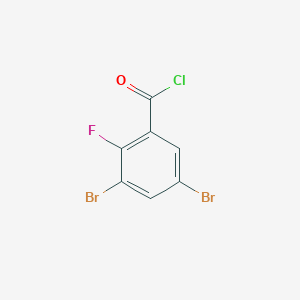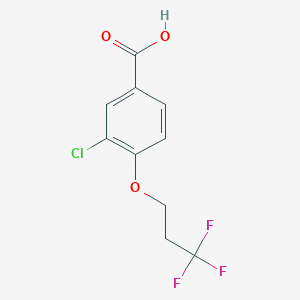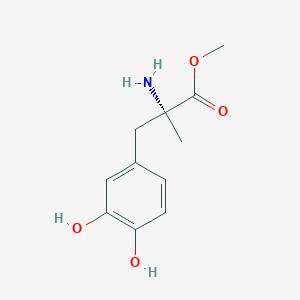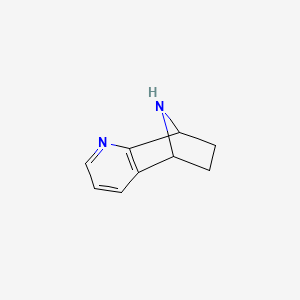
((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol: is a chiral fluorinated compound with a pyrrolidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol typically involves the fluorination of a pyrrolidine precursor. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These methods ensure high yield and purity of the product, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol is used as a building block in the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its chiral nature allows for the exploration of stereospecific biological processes.
Medicine: The compound is investigated for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties contribute to the development of products with improved performance characteristics.
Mecanismo De Acción
The mechanism by which ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to distinct biological activities.
Comparación Con Compuestos Similares
- (S)-(1S,2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol: Another chiral compound with a different ring structure.
- [(1R,2R,4S)-4-ethyl-2-methylcyclopentyl]methanol: A structurally related compound with different substituents.
((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride: A salt form with similar properties.
Uniqueness: this compound stands out due to its specific fluorination and chiral configuration
Propiedades
Fórmula molecular |
C5H10FNO |
|---|---|
Peso molecular |
119.14 g/mol |
Nombre IUPAC |
[(2R,4S)-4-fluoropyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(3-8)7-2-4/h4-5,7-8H,1-3H2/t4-,5+/m0/s1 |
Clave InChI |
GDLHZOVMBZPGEL-CRCLSJGQSA-N |
SMILES isomérico |
C1[C@@H](CN[C@H]1CO)F |
SMILES canónico |
C1C(CNC1CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)
![Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090099.png)







